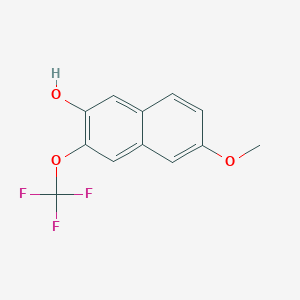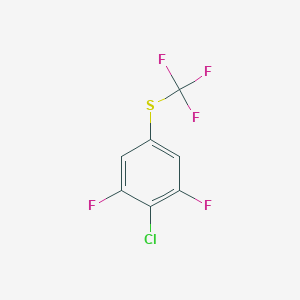
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a difluorobenzene derivative. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. Pathways involved may include nucleophilic substitution and radical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene include:
1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, leading to different reactivity.
1-Chloro-2,6-difluorobenzene: Similar structure but without the trifluoromethylthio group.
2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethylthio.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H2ClF5S |
|---|---|
Poids moléculaire |
248.60 g/mol |
Nom IUPAC |
2-chloro-1,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H |
Clé InChI |
BKBSJKMTZWUUBB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


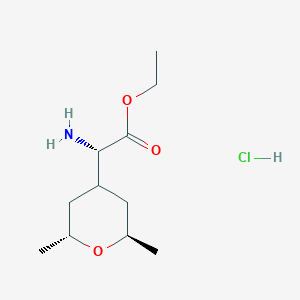

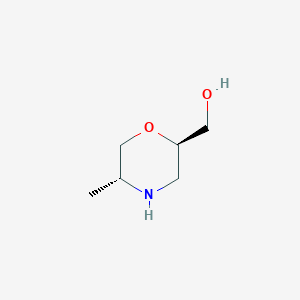


![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
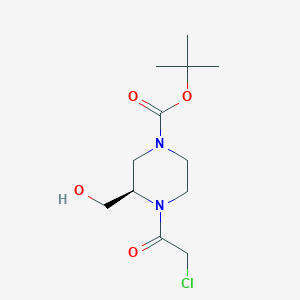

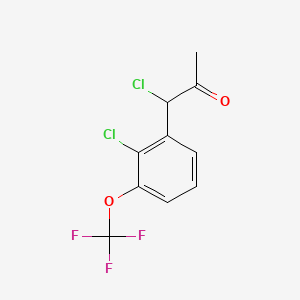
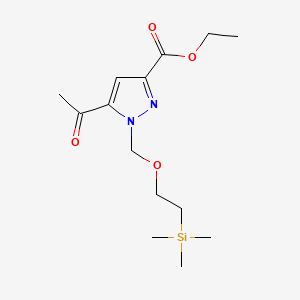
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

